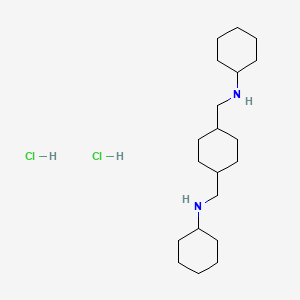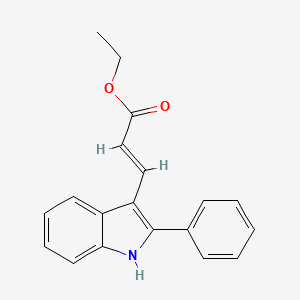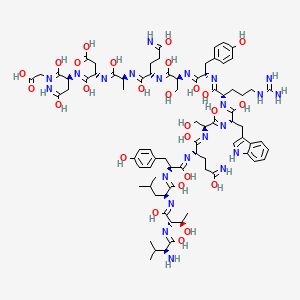![molecular formula C25H22F2N2O3 B13751606 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-64-2](/img/structure/B13751606.png)
2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate is a synthetic organic compound with the molecular formula C25H22F2N2O3 and a molecular weight of 436.45 g/mol. This compound is characterized by the presence of difluorophenyl, methylpiperazine, and benzoate groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This step involves the coupling of 2,4-difluorophenylboronic acid with 4-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the piperazine moiety: The resulting biphenyl intermediate is then reacted with 4-methylpiperazine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.
Benzoate ester formation: Finally, the compound is esterified with benzoic acid under acidic conditions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Cleanroom facilities and good manufacturing practices (GMP) are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’,4’-difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl and piperazine moieties are crucial for binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoate
- 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl acetate
- 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl propionate
Uniqueness
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and piperazine moieties enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
1095208-64-2 |
|---|---|
Molecular Formula |
C25H22F2N2O3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate |
InChI |
InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
KDAMRQYVAHQTIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



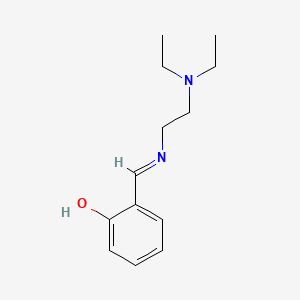
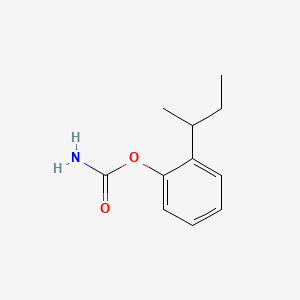
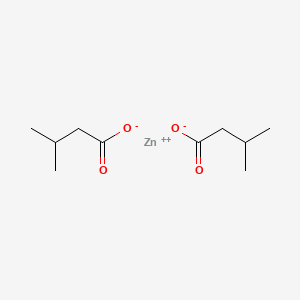



![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
